molecular formula C12H17ClO3S B13318246 [4-(Pentyloxy)phenyl]methanesulfonyl chloride

[4-(Pentyloxy)phenyl]methanesulfonyl chloride

Cat. No.: B13318246
M. Wt: 276.78 g/mol
InChI Key: HFTISZQEOMEKFS-UHFFFAOYSA-N
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Description

[4-(Pentyloxy)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C12H17ClO3S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is used primarily in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pentyloxy)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(pentyloxy)phenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Pentyloxy)phenol+Methanesulfonyl chloride[4-(Pentyloxy)phenyl]methanesulfonyl chloride\text{4-(Pentyloxy)phenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-(Pentyloxy)phenol+Methanesulfonyl chloride→[4-(Pentyloxy)phenyl]methanesulfonyl chloride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

[4-(Pentyloxy)phenyl]methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

[4-(Pentyloxy)phenyl]methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the formation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Pentyloxy)phenyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to modify other molecules by forming strong sulfonamide or sulfonate bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the pentyloxyphenyl group.

    Tosyl Chloride: Another sulfonyl chloride commonly used in organic synthesis, known for its use in the formation of tosylates.

    Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.

Uniqueness

[4-(Pentyloxy)phenyl]methanesulfonyl chloride is unique due to the presence of the pentyloxyphenyl group, which can impart additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C12H17ClO3S

Molecular Weight

276.78 g/mol

IUPAC Name

(4-pentoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C12H17ClO3S/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-17(13,14)15/h5-8H,2-4,9-10H2,1H3

InChI Key

HFTISZQEOMEKFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

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